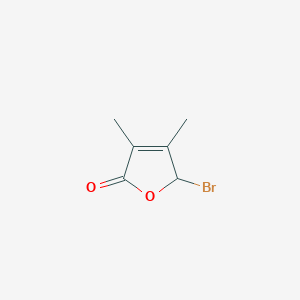
5-Bromo-3,4-dimethylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylfuran-2(5H)-one typically involves the bromination of 3,4-dimethylfuran-2(5H)-one. This can be achieved through the following steps:
Bromination Reaction: The starting material, 3,4-dimethylfuran-2(5H)-one, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dimethylfuran-2(5H)-one.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted furans with various functional groups.
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of 3,4-dimethylfuran-2(5H)-one.
Scientific Research Applications
5-Bromo-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the furan ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and properties.
5-Chloro-3,4-dimethylfuran-2(5H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-Iodo-3,4-dimethylfuran-2(5H)-one: Contains an iodine atom, which may exhibit different reactivity compared to bromine.
Uniqueness
5-Bromo-3,4-dimethylfuran-2(5H)-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-bromo-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7BrO2/c1-3-4(2)6(8)9-5(3)7/h5H,1-2H3 |
InChI Key |
MVMKCPITPWQKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















